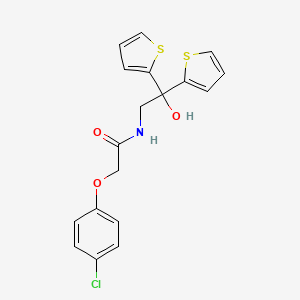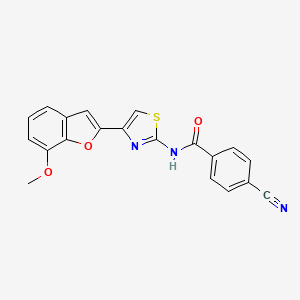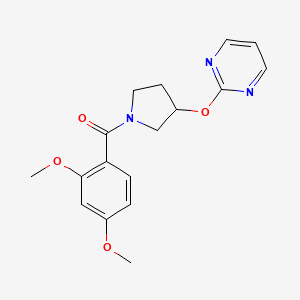
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a member of the class of compounds known as hydroxamic acids, which have been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been extensively studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to inhibit the activity of various enzymes involved in these pathways, including histone deacetylases, matrix metalloproteinases, and cyclooxygenases.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to induce apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins. In inflammation, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In neurodegenerative diseases, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A in lab experiments is its high potency and specificity. 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have a high affinity for its target enzymes, which allows for precise control of its effects. However, one of the limitations of using 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A in lab experiments is its potential toxicity. 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A. One area of research could be the development of new derivatives of 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A with improved potency and specificity. Another area of research could be the identification of new targets for 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A, which could expand its potential applications in various scientific research fields. Finally, research could be focused on the development of new delivery methods for 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A, which could improve its efficacy and reduce its potential toxicity.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A is synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 4-chlorophenol with 2-bromoethanol in the presence of a base to form 2-(4-chlorophenoxy)ethanol. The second step involves the reaction of 2-(4-chlorophenoxy)ethanol with 2,2-di(thiophen-2-yl)acetic acid in the presence of a coupling agent to form 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide, or 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S2/c19-13-5-7-14(8-6-13)23-11-17(21)20-12-18(22,15-3-1-9-24-15)16-4-2-10-25-16/h1-10,22H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXCEUBVAQNIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2855924.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2855925.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-ethoxybenzamide](/img/structure/B2855927.png)


![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)


![6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2855940.png)


![2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide](/img/structure/B2855947.png)